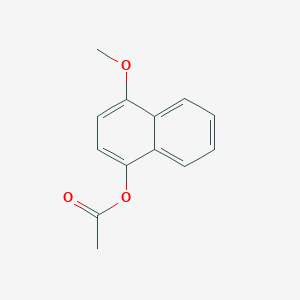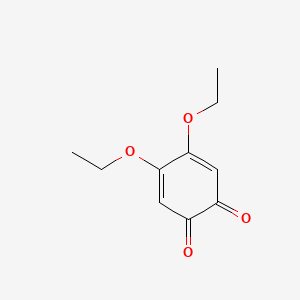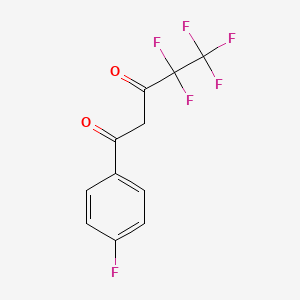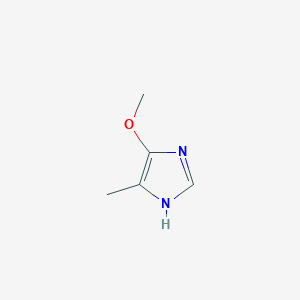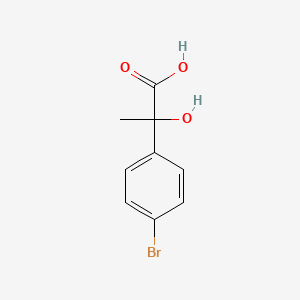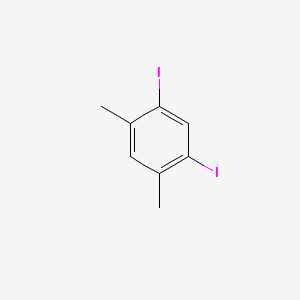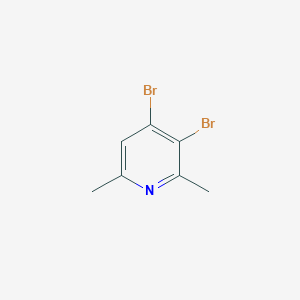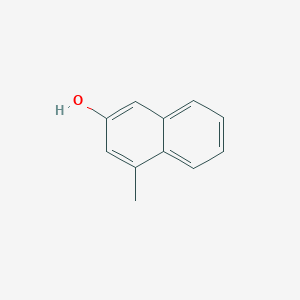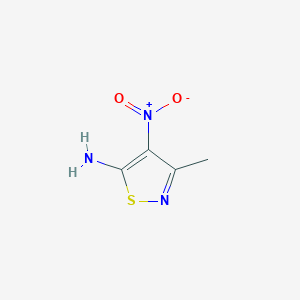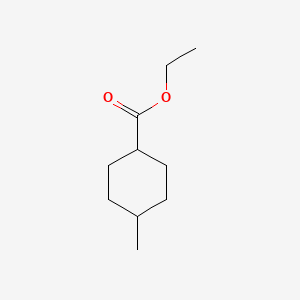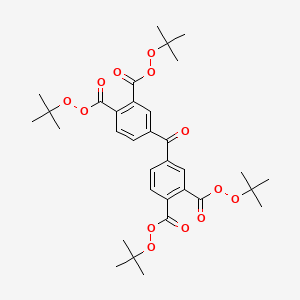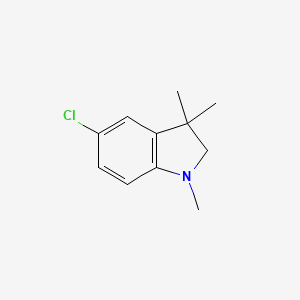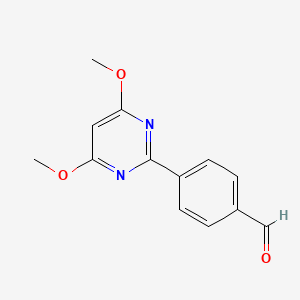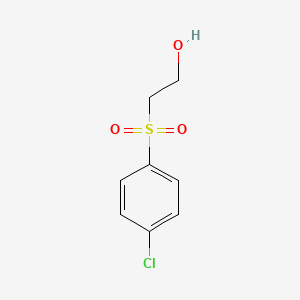
2-(4-氯苯基)磺酰乙醇
描述
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Chlorophenyl)sulfonylethanol, such as those bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety, involves multi-step processes . These processes include the creation of novel valine-derived compounds, N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives .Molecular Structure Analysis
The molecular structure of 2-(4-Chlorophenyl)sulfonylethanol can be analyzed using various techniques. For instance, single-crystal X-ray diffraction (SCXRD) analysis can be performed, supplemented by a Hirshfeld surfaces analysis . This approach helps visualize and quantify intermolecular interactions within the crystal structures, offering a detailed representation of the molecule’s shape and properties within its crystalline environment .科学研究应用
1. Synthesis of Difunctional Polysulfone Telechelics
- Application Summary: “2-(4-Chlorophenyl)sulfonylethanol” is used in the synthesis of difunctional polysulfone telechelics. These are polymers with excellent mechanical, chemical, and thermal properties and are used in various industrial applications such as adhesives, gas or solid separation from solutions, membranes for fuel cells, and matrices for fiber-reinforced composites .
- Methods of Application: The polysulfone telechelics were prepared via nucleophilic condensation reactions from bis(4-chlorophenyl sulfone) with bisphenol A, 4,4’-dihydroxy phenyl ether, and 4,4’-dihydroxylbiphenyl monomers .
- Results: The study found that the glass transition temperatures of lower molecular weighted dihydroxyl telechelics are higher, due to the capabilities of forming hydrogen bonds, than the corresponding dichloride telechelics .
2. Antimicrobial Activity
- Application Summary: Compounds derived from “2-(4-Chlorophenyl)sulfonylethanol” have shown antimicrobial activity against Gram-positive bacterial strains and the Candida albicans strain .
- Results: The study revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity .
3. Synthesis of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives
- Application Summary: “2-(4-Chlorophenyl)sulfonylethanol” is used in the synthesis of new two-amino-4-(4-chlorophenyl) thiazole derivatives .
- Methods of Application: The compound 2-amino-4-(4-chloro phenyl)-1,3-thiazole was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol .
- Results: The synthesized compounds had been screened for their in vitro preliminary antimicrobial activity against several bacteria and fungal strains . The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis & high antifungal activity against Candida glabrata and Candida albicans .
4. Biological Potential of Indole Derivatives
- Application Summary: Compounds derived from “2-(4-Chlorophenyl)sulfonylethanol” have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Results: Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .
5. Synthesis of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives
- Application Summary: “2-(4-Chlorophenyl)sulfonylethanol” is used in the synthesis of new two-amino-4-(4-chlorophenyl) thiazole derivatives .
- Methods of Application: The compound 2-amino-4-(4-chloro phenyl)-1,3-thiazole was synthesized by refluxing thiourea with para-chloro phenacyl bromide in absolute methanol .
- Results: The synthesized compounds had been screened for their in vitro preliminary antimicrobial activity against several bacteria and fungal strains . The derivatives showed moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis & high antifungal activity against Candida glabrata and Candida albicans .
6. Biological Potential of Indole Derivatives
- Application Summary: Compounds derived from “2-(4-Chlorophenyl)sulfonylethanol” have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- Results: Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed 87.4 and 88.2% inflammation inhibition using paw edema, 78.5 and 76.6% inhibition of acetic acid-induced writhings .
安全和危害
The safety data sheet for 2-(4-Chlorophenyl)sulfonylethanol provides information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Relevant Papers The relevant papers retrieved provide information on the synthesis, molecular structure analysis, chemical reactions analysis, mechanism of action, physical and chemical properties analysis, safety and hazards, and future directions of 2-(4-Chlorophenyl)sulfonylethanol .
属性
IUPAC Name |
2-(4-chlorophenyl)sulfonylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERNWOCEJUZDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548152 | |
| Record name | 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorobenzenesulfonyl)ethan-1-ol | |
CAS RN |
35847-95-1 | |
| Record name | 2-(4-Chlorobenzene-1-sulfonyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80548152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorobenzenesulfonyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



